molecular formula C33H45N7O8 B1638776 PAR-4 (1-6) (mouse) CAS No. 213018-42-9

PAR-4 (1-6) (mouse)

Cat. No. B1638776
CAS RN: 213018-42-9
M. Wt: 667.8 g/mol
InChI Key: YWKCHHPUNVWBBC-FWEHEUNISA-N
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Description

PAR-4 (1-6) amide (mouse) is a protease-activated receptor-4 activating peptide derived from murine PAR-4 . It’s known to cause rat platelet aggregation with an EC₅₀ value of 40 µM . Its effect on leucocyte rolling and adherence points at a role of PAR-4 in mediating proinflammatory processes .


Molecular Structure Analysis

PAR-4 is a largely disordered 332 amino-acid proapoptotic protein with tumor suppressor activity . It contains several functional domains, including a leucine zipper domain at the carboxy terminus, selective for apoptosis of cancer cells (SAC) domain naturally placed in the center of the molecule, and Par-4 amino-terminal fragment .


Chemical Reactions Analysis

PAR-4 is activated by N-terminal proteolytic cleavage . Upon removal of specific N-terminal peptides, the resulting N-termini serve as tethered activation ligands that interact with the extracellular loop 2 domain and initiate receptor signaling .


Physical And Chemical Properties Analysis

The physical and chemical properties of PAR-4 (1-6) (mouse) include a molecular weight of 666.78 and a chemical formula of C₃₃H₄₆N₈O₇ . It is stored at temperatures below -15°C .

Mechanism of Action

PAR-4 plays a significant role in apoptosis, particularly in cancer cells . Protein kinase A activates intracellular Par-4 by phosphorylation at Thr155 residue in rat Par-4 or Thr163 in human Par-4 . Activated intracellular Par-4 induces the Fas (CD95)/FasL apoptotic pathway and also inhibits NF-κB cell survival pathway .

Future Directions

PAR-4 (1-6) (mouse) is a promising area of research, particularly in the context of cancer therapy . Its ability to induce apoptosis in cancer cells without harming normal cells makes it an attractive target for future research . Ongoing clinical trials are investigating new compounds that can stimulate secretion of Par-4 from normal cells of the body to induce paracrine apoptosis of cancer cells .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N7O8/c34-15-5-4-9-24(30(44)39-26(33(47)48)18-21-7-2-1-3-8-21)37-29(43)20-36-31(45)27-10-6-16-40(27)32(46)25(38-28(42)19-35)17-22-11-13-23(41)14-12-22/h1-3,7-8,11-14,24-27,41H,4-6,9-10,15-20,34-35H2,(H,36,45)(H,37,43)(H,38,42)(H,39,44)(H,47,48)/t24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKCHHPUNVWBBC-FWEHEUNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PAR-4 (1-6) (mouse)

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